molecular formula C15H17N3O3 B061926 N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide CAS No. 178244-37-6

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B061926
CAS No.: 178244-37-6
M. Wt: 287.31 g/mol
InChI Key: PBWKVEBFTVIGAR-UHFFFAOYSA-N
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Description

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide is a sophisticated quinazolinone-based chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound features a unique acetamide substitution on the quinazolinone ring nitrogen, which is strategically designed to modulate its electronic properties, steric bulk, and overall pharmacokinetic profile. Its core structure is based on the 4-quinazolinone pharmacophore, a privileged structure known for its diverse biological activities, particularly in the inhibition of various enzyme families such as protein kinases.

Properties

IUPAC Name

N-acetyl-N-(4-oxo-2-propan-2-ylquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9(2)14-16-13-8-6-5-7-12(13)15(21)18(14)17(10(3)19)11(4)20/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWKVEBFTVIGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=O)N1N(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350873
Record name N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178244-37-6
Record name N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone scaffold is synthesized via cyclization of 2-amido-benzoic acid derivatives. Anthranilic acid reacts with acyl chlorides (e.g., butyryl chloride, benzoyl chloride) in dimethylformamide (DMF) to form 2-amido-benzoic acid intermediates (2a–2c ). Subsequent heating in acetic anhydride induces dehydrative cyclization, yielding benzoxazone derivatives (3a–3c ). Treatment of these intermediates with hydrazine hydrate in ethanol under reflux produces 3-aminoquinazolin-4(3H)-one derivatives (4a–4c ).

Reaction Conditions for Cyclization

StepReagents/ConditionsYield (%)Reference
2-Amido-benzoic acidAcyl chloride, DMF, RT, 3 h75–85
Benzoxazone formationAcetic anhydride, 1 h, 110°C80–90
3-AminoquinazolinoneHydrazine hydrate, ethanol, reflux, 3 h70–78

Acetylation of the 3-Amino Group

The final step involves bis-acetylation of the 3-amino group. Treatment of 3-amino-2-isopropylquinazolin-4(3H)-one (4a ) with excess acetic anhydride or acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at room temperature affords the target compound.

Acetylation Optimization

Acylating AgentSolventBaseTime (h)Yield (%)
Acetic anhydrideDCMTEA288
Acetyl chlorideDCMPyridine1.582

Triethylamine neutralizes HCl generated during the reaction, driving the acetylation to completion. Excess acylating agent ensures complete bis-acetylation, confirmed via NMR spectroscopy.

Reaction Optimization and Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates. DCM is preferred for acetylation due to its low boiling point and compatibility with acyl chlorides.

Temperature and Time

Cyclization steps require elevated temperatures (110°C for benzoxazone formation), while acetylation proceeds optimally at room temperature to prevent side reactions.

Catalytic Additives

Anhydrous magnesium sulfate is used during workup to absorb residual moisture, improving product purity.

Analytical Characterization

Spectroscopic Validation

  • NMR : The bis-acetylated nitrogen exhibits two distinct carbonyl signals at δ 168–170 ppm (¹³C NMR).

  • IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1550 cm⁻¹ (N–H bending) confirm acetamide formation.

  • Mass Spectrometry : Molecular ion peak at m/z 287.32 aligns with the molecular formula C₁₅H₁₇N₃O₃.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

Green Chemistry Principles

  • Solvent recycling reduces waste generation.

  • Catalytic distillation minimizes energy consumption during acetic anhydride recovery .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction can produce alcohol or amine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management
N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide has been investigated for its analgesic properties. Research indicates that it may be effective in treating conditions associated with pain, such as ocular pain and dry eye syndromes. The compound's mechanism of action appears to involve modulation of pain pathways, making it a candidate for further development in pain management therapies .

1.2 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases. Its ability to inhibit inflammatory mediators suggests potential applications in treating inflammatory conditions. Studies have indicated that derivatives of quinazoline compounds often possess anti-inflammatory properties, which may extend to this compound .

Medicinal Chemistry

2.1 Synthesis and Derivative Development
The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry. Researchers are exploring modifications to enhance its efficacy and reduce potential side effects. The structure-activity relationship (SAR) studies are critical for understanding how changes in the chemical structure affect biological activity .

2.2 Targeting Specific Diseases
This compound is being evaluated for its potential use against specific diseases, particularly those related to the central nervous system and cancer. The quinazoline scaffold is known for its versatility in drug design, allowing for the development of targeted therapies against various molecular targets involved in disease progression .

Mechanism of Action

The mechanism of action of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Quinazolinone derivatives are often modified at positions 2 and 3 to optimize physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinyl Acetamides
Compound Name Substituents (Position 2) Acetamide Modification Molecular Formula Key Properties/Activities References
Target Compound 2-isopropyl N-acetyl C₁₅H₁₇N₃O₃ Not reported (commercial availability)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide 2-phenyl 2-(ethylamino) C₁₈H₁₈N₄O₂ Anti-inflammatory activity > Diclofenac; moderate ulcerogenicity
2-(4-Methylphenoxy)-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide 2-phenyl 4-methylphenoxy C₂₃H₁₉N₃O₃ Supplier-listed; no activity data
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide 2-(4-methylphenyl) 4-methoxyphenoxy C₂₄H₂₁N₃O₄ No activity data; commercial
2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide 6-bromo, 3-phenyl Thiazolidinyl-sulfanyl C₂₃H₁₈BrN₅O₂S Synthetic intermediate; no bioactivity data
N-Acetyl-N-(1-(4-methoxyphenyl)-2,4-dicyano-9,10-dihydrophenanthren-3-yl)acetamide Non-quinazolinone (dihydrophenanthrene) N-acetyl C₂₅H₂₀N₄O₂ NMR-characterized; no activity data

Key Observations

Substituent Impact on Bioactivity: The 2-phenyl analog with a 2-(ethylamino) acetamide group (Table 1, Row 2) exhibited superior anti-inflammatory activity compared to Diclofenac, suggesting that electron-donating groups (e.g., ethylamino) enhance binding to inflammatory targets . Halogenated Derivatives (e.g., bromo in Row 5) are typically synthesized for structural diversity but lack reported bioactivity in the evidence .

However, this remains speculative without direct data .

Synthetic Methodologies :

  • Coupling Reactions : Diazonium salt coupling () and nucleophilic substitution () are common for introducing aryl/alkyl groups .
  • Thioether Formation : Zinc chloride-mediated reactions are used for sulfanyl derivatives () .

Physicochemical and Spectroscopic Comparisons

  • IR/NMR Trends: Acetamide carbonyl stretches (C=O) appear near 1660–1664 cm⁻¹ in IR spectra, consistent across analogs . Quinazolinone NH protons resonate at δ 10–12 ppm in DMSO-d₆ .
  • Molecular Weight and Solubility: The target compound (MW: 287.3 g/mol) is smaller than phenoxy-substituted analogs (e.g., Row 4, MW: 415.44 g/mol), suggesting better solubility .

Biological Activity

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of isopropyl derivatives with acetic anhydride or acetyl chloride in the presence of suitable catalysts. Various synthetic pathways have been explored to enhance yield and purity, with characterization achieved through techniques such as NMR, IR spectroscopy, and mass spectrometry.

2.1 Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess considerable activity against a range of pathogenic microbes, including bacteria and fungi.

Microbe Activity Reference
Pseudomonas aeruginosaInhibited at low concentrations
Klebsiella pneumoniaeModerate activity
Candida albicansEffective antifungal

2.2 Anticancer Potential

This compound has shown promise in cancer research. In vitro studies indicate that similar quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.

Cell Line IC50 (µM) Effect
MCF-7 (Breast cancer)5.0Cytotoxic
U87 (Glioblastoma)3.0Induces apoptosis

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis through mechanisms involving caspase activation and DNA fragmentation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Quinazolinones can inhibit key enzymes involved in cell division and metabolism.
  • Interference with DNA Replication: The compound may bind to DNA or interfere with its replication machinery.
  • Induction of Oxidative Stress: Increased reactive oxygen species (ROS) levels have been observed in treated cells, leading to oxidative damage.

3.1 Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound, against clinical isolates of resistant bacterial strains. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents .

3.2 Anticancer Studies

Another investigation focused on the anticancer properties of quinazolinone derivatives in xenograft models. The results showed a significant reduction in tumor size when treated with this compound compared to controls, highlighting its potential as a therapeutic agent in oncology .

4. Conclusion

This compound represents a promising candidate in pharmacological research due to its notable antimicrobial and anticancer activities. Ongoing studies are crucial for elucidating its mechanisms of action and optimizing its therapeutic applications.

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